N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide, also known as TPA023, is a compound that belongs to the family of anxiolytic drugs. It is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. TPA023 has been the subject of several scientific studies due to its potential therapeutic applications.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. It enhances the activity of GABA, which is the main inhibitory neurotransmitter in the central nervous system. This leads to the suppression of neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and physiological effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have a high affinity for the GABAA receptor subtype α2/α3 and a low affinity for other GABAA receptor subtypes.
実験室実験の利点と制限
One advantage of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is its selectivity for the GABAA receptor subtype α2/α3, which allows for more targeted effects. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several potential future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is the development of more selective and potent compounds that target the GABAA receptor subtype α2/α3. Additionally, the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide in humans should be further studied to determine its potential as a clinical treatment.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-11-15-16-13(19-11)14-12(18)10(3)17-7-5-6-9(2)8-17/h9-10H,4-8H2,1-3H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHPBHCPLODYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCCC(C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。